molecular formula C47H74N10O14S B1670767 Disomotide CAS No. 181477-43-0

Disomotide

Cat. No.: B1670767
CAS No.: 181477-43-0
M. Wt: 1035.2 g/mol
InChI Key: BDQMCYCLZBSYJZ-BBXCZNCNSA-N
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Description

Disomotide is a synthetic peptide cancer vaccine primarily investigated for its potential in treating melanoma. It is a synthetic peptide that targets the gp100 protein, which is involved in the immune response against melanoma cells .

Chemical Reactions Analysis

Disomotide, being a peptide, primarily undergoes reactions typical of peptide chemistry. These include:

Scientific Research Applications

Disomotide has shown promise in various scientific research applications, particularly in the fields of oncology and immunology. It is being investigated for its potential to enhance the immune response against melanoma cells by targeting the gp100 protein. This makes it a valuable tool in cancer immunotherapy research. Additionally, this compound’s ability to modulate the immune system has led to its exploration in treating other types of cancer, such as non-small cell lung cancer and renal cell carcinoma . Its role in modulating cytokine production also makes it a candidate for research in autoimmune diseases .

Mechanism of Action

Disomotide exerts its effects by targeting the gp100 protein, a melanocyte protein involved in the immune response against melanoma cells. By binding to this protein, this compound enhances the generation of cytotoxic T lymphocytes (CTLs) that recognize and kill melanoma cells. This immune modulation is achieved through the activation of specific cellular receptors and signaling pathways, leading to a more controlled and effective immune response .

Comparison with Similar Compounds

Disomotide is unique in its specific targeting of the gp100 protein, which sets it apart from other peptide-based cancer vaccines. Similar compounds include other peptide vaccines targeting different melanoma-associated antigens, such as MART-1 and tyrosinase. this compound’s specificity for gp100 and its ability to generate a robust CTL response make it a distinctive and promising candidate in cancer immunotherapy .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74N10O14S/c1-8-26(6)36(49)45(68)51-29(18-20-72-7)39(62)52-31(22-35(60)61)42(65)50-28(16-17-34(48)59)40(63)55-37(24(2)3)46(69)57-19-12-15-33(57)44(67)53-30(21-27-13-10-9-11-14-27)41(64)54-32(23-58)43(66)56-38(25(4)5)47(70)71/h9-11,13-14,24-26,28-33,36-38,58H,8,12,15-23,49H2,1-7H3,(H2,48,59)(H,50,65)(H,51,68)(H,52,62)(H,53,67)(H,54,64)(H,55,63)(H,56,66)(H,60,61)(H,70,71)/t26-,28-,29-,30-,31-,32-,33-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQMCYCLZBSYJZ-BBXCZNCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74N10O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171158
Record name Disomotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1035.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181477-43-0
Record name Disomotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181477430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disomotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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